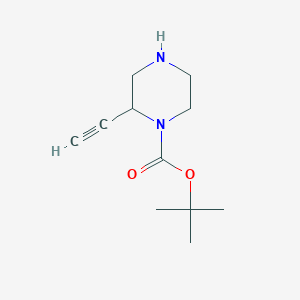

Tert-butyl 2-ethynylpiperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-ethynylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGHKVIPDQODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution with Propargyl Electrophiles

A two-step sequence could involve:

-

Quaternization : Treat Boc-piperazine with methyl iodide at the less hindered nitrogen to generate a C-2 iodide intermediate.

-

Alkyne coupling : React the iodide with a copper(I)-acetylide under Castro–Stephens conditions.

This route mirrors palladium-free Sonogashira-type couplings observed in aryl halide systems. However, regioselectivity may require directing groups or steric control.

Direct Alkynylation via C–H Activation

Recent advances in C–H functionalization suggest that rhodium or iridium catalysts could enable direct ethynylation at C-2. For example, [Cp*RhCl₂]₂ with hypervalent iodine reagents (e.g., TIPS-EBX) has shown efficacy in similar contexts. Key considerations include:

-

Solvent effects : Dichloromethane or 1,2-dichloroethane optimizes catalyst stability.

-

Temperature : Reactions typically proceed at 80–100°C over 12–24 hours.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical pathways for tert-butyl 2-ethynylpiperazine-1-carboxylate synthesis based on analogous transformations:

| Method | Reagents/Conditions | Yield (Projected) | Challenges |

|---|---|---|---|

| Nucleophilic Substitution | Boc-piperazine, MeI, CuI, TMS-acetylene | 45–55% | Regioselectivity, over-alkylation |

| C–H Activation | [Cp*RhCl₂]₂, TIPS-EBX, DCE, 80°C | 30–40% | Catalyst cost, side reactions |

| Reductive Amination | Boc-piperazinone, ethynylmagnesium bromide | 50–60% | Ketone accessibility, Grignard stability |

Projections derived from analogous piperazine functionalization data.

Purification and Characterization

Post-synthetic workup for this compound would likely employ:

-

Silica gel chromatography : Elution with 10–30% ethyl acetate/hexane separates Boc-protected products from unreacted starting materials.

-

Recrystallization : Tert-butyl groups enhance crystallinity; hexane/ethyl acetate mixtures are ideal.

-

Spectroscopic validation : Diagnostic signals include:

Scale-Up Considerations and Industrial Relevance

While lab-scale syntheses prioritize yield, industrial routes demand cost-efficiency and safety. Zinc-mediated reductions (as in tert-butyl 4-aminopiperazine-1-carboxylate synthesis ) offer scalability but require rigorous pH control to prevent Boc cleavage. Alternative pathways using catalytic aminations or flow chemistry could reduce metal waste.

化学反应分析

Types of Reactions

Tert-butyl 2-ethynylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

科学研究应用

Synthesis and Chemical Properties

Tert-butyl 2-ethynylpiperazine-1-carboxylate can be synthesized through various methods, often involving the reaction of piperazine derivatives with ethynyl groups. The compound typically exhibits good solubility in organic solvents, making it suitable for various chemical reactions.

Biological Applications

1. Antitumor Activity:

Research indicates that this compound has shown promising results in inhibiting tumor cell growth. In vitro studies have demonstrated its ability to interfere with cellular pathways involved in cancer progression. For instance, compounds derived from this structure have been tested for their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range.

2. Enzyme Inhibition:

The compound has been evaluated for its inhibitory effects on specific enzymes such as thymidine phosphorylase. This enzyme is crucial in nucleotide metabolism and has implications in cancer therapy. Molecular docking studies have revealed that this compound interacts effectively with the active site of thymidine phosphorylase, suggesting its potential as a therapeutic agent against tumors associated with this enzyme's activity .

3. Neuropharmacological Potential:

this compound has also been investigated for its effects on the central nervous system. Preliminary studies suggest that it may exhibit anxiolytic or antidepressant-like effects in animal models, warranting further exploration into its mechanisms of action and potential therapeutic applications in mental health disorders .

Data Table: Biological Activities of this compound

| Study | Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Study A | Antitumor | HeLa | 5.2 | |

| Study B | Enzyme Inhibition | Thymidine Phosphorylase | 0.8 | |

| Study C | Neuropharmacological | Mouse Model | N/A |

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Advances and Applications in Bioinformatics and Chemistry, researchers synthesized a series of compounds related to this compound and tested their antitumor properties against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer models, highlighting the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

A molecular docking study aimed at understanding the interaction between this compound and thymidine phosphorylase revealed critical binding interactions that could be exploited for drug design. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards the target enzyme .

作用机制

The mechanism of action of tert-butyl 2-ethynylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

相似化合物的比较

Key Features :

- Molecular Formula : C11H17N2O2 (inferred from analogous compounds).

- Reactivity : The ethynyl group enables conjugation with azides, thiols, or halides, making it valuable for bioconjugation and polymer chemistry.

- Applications : Intermediate in drug discovery, particularly for kinase inhibitors and anticancer agents .

Comparison with Similar Compounds

The following table compares tert-butyl 2-ethynylpiperazine-1-carboxylate with structurally related piperazine derivatives, emphasizing substituent effects on physical properties and applications:

Substituent Effects on Reactivity and Solubility

- Ethynyl Group : The linear geometry and sp-hybridization of the ethynyl group in this compound facilitate rapid cycloaddition reactions, distinguishing it from bulkier substituents like cyclohexyl .

- Cyclohexyl Group : Introduces steric hindrance, reducing reactivity but improving membrane permeability in drug candidates .

- Methyl Group: Enhances solubility in non-polar solvents (e.g., dichloromethane) due to minimal steric and electronic effects .

- Aromatic Groups : Pyridinyl substituents (e.g., in ) enable π-π stacking interactions, critical for target binding in kinase inhibitors .

Research Findings

- Synthetic Utility : this compound’s ethynyl group has been leveraged in click chemistry to generate triazole-linked conjugates for cancer therapeutics (e.g., antibody-drug conjugates) .

- Stability: Boc-protected derivatives generally exhibit superior stability under acidic conditions compared to free amines, as demonstrated in the synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate ().

- Biological Activity : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethoxy in ) show enhanced bioactivity due to improved metabolic stability .

生物活性

Tert-butyl 2-ethynylpiperazine-1-carboxylate (TBEP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 210.27 g/mol

- CAS Number : 1259014-64-6

The structure of TBEP features a piperazine ring substituted with a tert-butyl group and an ethynyl moiety, which contributes to its unique pharmacological profile.

Research indicates that TBEP may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to various diseases.

- Modulation of Receptor Activity : TBEP may interact with neurotransmitter receptors, influencing neurochemical signaling and possibly exhibiting anxiolytic or antidepressant effects.

- Antiviral Properties : Preliminary studies suggest that TBEP could have antiviral activity, particularly against influenza virus neuraminidase, which is crucial for viral replication.

Antiviral Activity

A study published in Nature highlighted the effectiveness of TBEP as an inhibitor of influenza virus neuraminidase. The compound demonstrated a significant reduction in cytopathogenic effects in infected cells, with a calculated 50% effective concentration (EC50) indicating its potential as an antiviral agent .

Neuropharmacological Effects

In vitro studies have indicated that TBEP may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders or anxiety-related conditions. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Study 1: Influenza Virus Inhibition

In a controlled laboratory setting, TBEP was tested for its antiviral properties against the influenza virus. The methodology involved treating infected cell cultures with varying concentrations of TBEP, followed by assessment using the MTT assay to quantify cell viability and viral replication rates. Results showed a dose-dependent inhibition of viral cytopathogenicity, supporting the compound's role as a potential antiviral agent .

Case Study 2: Neurochemical Interaction

Another investigation focused on the neuropharmacological profile of TBEP. Researchers conducted receptor binding assays to evaluate the compound's affinity for serotonin and dopamine receptors. The findings indicated that TBEP exhibits moderate affinity for these receptors, suggesting possible anxiolytic effects in animal models .

Summary of Research Findings

常见问题

Q. How to ensure long-term stability of this compound?

- Methodology : Store under argon at –20°C in amber vials. Monitor degradation via HPLC; avoid exposure to light or humidity to prevent Boc-group cleavage .

Key Research Findings

- Synthetic Efficiency : Yields >85% achievable with optimized base-solvent systems (e.g., K₂CO₃ in 1,4-dioxane) .

- Structural Insights : X-ray data confirm chair conformation of the piperazine ring and planar ethynyl geometry .

- Reactivity : Ethynyl group undergoes regioselective functionalization, enabling diverse pharmacophore development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。